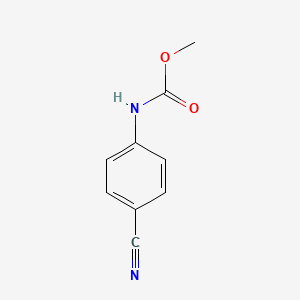

Methyl N-(4-cyanophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-(4-cyanophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly notable for its applications in medicinal chemistry and as an intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isocyanate with methanol. This reaction typically occurs under mild conditions and does not require the presence of a catalyst . Another method involves the use of dimethyl carbonate as a carbonyl source in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1 .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates . Additionally, phosgene-free methods are preferred due to environmental and safety concerns .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-cyanophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-(4-cyanophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Industry: In industrial applications, it is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl N-(4-cyanophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects . The compound’s ability to penetrate cell membranes and its stability contribute to its effectiveness in these roles .

Comparison with Similar Compounds

Similar Compounds

- Methyl N-(4-nitrophenyl)carbamate

- Methyl N-(2-cyanophenyl)carbamate

- Ethyl N-(4-cyanophenyl)carbamate

Uniqueness

Methyl N-(4-cyanophenyl)carbamate is unique due to its specific structural features, such as the presence of a cyano group on the phenyl ring. This structural attribute imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Biological Activity

Methyl N-(4-cyanophenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a 4-cyanophenyl moiety. The presence of the cyano group enhances the compound's reactivity, making it suitable for various biological applications. The molecular formula is C₉H₈N₂O₂, and it is soluble in organic solvents such as dimethyl sulfoxide and acetone.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds in this class can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Notably, this compound has shown inhibitory effects on several cytochrome P450 isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, although the exact mechanism remains under investigation. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, suggesting that it could be developed as a therapeutic agent in oncology. Further studies are needed to elucidate the specific pathways involved in its anticancer activity .

Toxicological Profile

The toxicity of this compound has been a subject of concern due to its potential adverse effects. Reports indicate that exposure can lead to symptoms consistent with carbamate poisoning, including respiratory distress and central nervous system effects . Acute toxicity studies have shown that ingestion or dermal contact can result in significant health risks.

Case Studies

- Acute Poisoning Incidents : Several case reports have documented instances of acute poisoning due to carbamate exposure, highlighting the need for immediate medical intervention. Symptoms often include nausea, vomiting, and respiratory difficulties .

- Pharmacokinetic Studies : Research involving animal models has demonstrated how this compound affects drug metabolism. Inhibition of cytochrome P450 enzymes was observed following administration, which could impact the efficacy and safety profiles of concurrently administered medications .

Data Table: Biological Activity Overview

Properties

CAS No. |

94563-11-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl N-(4-cyanophenyl)carbamate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12) |

InChI Key |

NVTNRQCEBMFJHY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.